2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE -

2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE

Catalog Number: EVT-4869165
CAS Number:
Molecular Formula: C21H20ClFN4O2S
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

    Compound Description: This compound features a central 1,2,4-triazole ring substituted at various positions. The study primarily focused on its crystal structure, revealing specific dihedral angles between the triazole ring and the substituted benzene rings. It also highlighted the formation of molecular sheets in the crystal structure due to intermolecular hydrogen bonding.

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

    Compound Description: This compound represents a series of derivatives with varying R groups. The research centered on synthesizing and characterizing these derivatives using techniques like melting point determination, elemental analysis, and spectroscopic methods (NMR, HPLC-MS).

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives

    Compound Description: This entry describes a series of acetamide derivatives designed by condensing a specific triazolethiol with various 2-chloro-N-(aryl)acetamides. The study aimed to synthesize and screen these derivatives for antibacterial, antifungal, and anti-tuberculosis activities.

N-aryl 2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide

    Compound Description: This compound series focuses on the replacement of a 4-phenyl substituent on the triazole ring (from a previously reported series) with a 4-ethyl group. The research involved synthesizing these compounds and evaluating their potential as α‐glucosidase inhibitors. Notably, only the derivative with a 3-hydroxy substitution on the N-phenylacetamide moiety exhibited higher inhibitory potential than the control (acarbose).

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

    Compound Description: This series encompasses novel acetamide derivatives incorporating a thiazole ring, synthesized and evaluated for anticancer activity against various cancer cell lines. Interestingly, derivatives with specific R groups (2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, 2,5-Cl2) exhibited activity against melanoma, while others showed potential against breast cancer.

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide

    Compound Description: This group includes newly synthesized acetamide derivatives designed and characterized for their antiproliferative activity. The study used MTT assays, flow cytometry, and investigated the compounds' effects on caspase-3 and MMP-9 (matrix metalloproteinase-9) to understand their mode of action. Notably, compounds with specific substituents on the aryl group attached to the acetamide showed the highest cytotoxicity and significant apoptosis induction via potential MMP-9 inhibition.

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

    Compound Description: This specific compound, identified within a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, exhibited significant anticancer activity against the glioblastoma U-87 cell line. The study involved confirming its structure through spectral analysis (IR, NMR, and mass spectrometry) and evaluating its antioxidant and anticancer properties. [, ]

R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) and R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

    Compound Description: R-VK4-40 and R-VK4-116 are novel dopamine D3 receptor (D3R) antagonists. These compounds demonstrate high selectivity for D3R and show potential in treating opioid and cocaine use disorders. Notably, unlike some earlier D3R antagonists, they do not have adverse cardiovascular effects when co-administered with opioids like oxycodone or cocaine.

N-{4-[5(N,N- substituted)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-7-nitro-2,1,3-benzoxadiazol-4-amine derivatives

    Compound Description: This series of compounds involves a benzoxadiazole moiety connected to a substituted triazole. The synthesis started from a nitrobenzoxadiazole derivative and involved reactions with various reagents like hydrazine hydrate, phenyl isothiocyanate, and alkyl/aryl halides to arrive at the final derivatives. These compounds were characterized using spectroscopic techniques and elemental analysis.

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

    Compound Description: These two compounds are part of a series of 3,4,5-trisubstituted 1,2,4-triazole derivatives synthesized and evaluated for their antimicrobial activity. The study found that compounds 5a and 5d exhibited the most potent activity against tested bacteria and fungi. Additionally, their physicochemical properties suggest suitability for oral administration.

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl) thio) acetamide (VUAA1)

    Compound Description: VUAA1 serves as a potent and selective agonist for the olfactory receptor AcerOr2 in honeybees (Apis cerana cerana). The research involved expressing AcerOr2 in insect cells and evaluating its response to various odorants, with VUAA1 eliciting a strong response. This finding highlights the role of AcerOr2 in olfactory signaling and its potential as a target for developing insect repellents or attractants.

2-(3-(4-chloro-3-fluorophenyl)-5-ethyl-1H-1,2,4-triazol-1-yl)-N-(3,5-dichlorobenzyl)acetamide (MR-L2)

    Compound Description: MR-L2 functions as a positive allosteric modulator of phosphodiesterase-4B (PDE4B). In a study investigating the role of PDE4B in nicotine addiction, MR-L2 microinfusion into the nucleus accumbens shell of rats reduced nicotine self-administration.

2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(substituted benzylidene) acetohydrazides (5a-5l)

    Compound Description: This series of compounds features a quinazolinone moiety linked to a 1,2,4-triazole ring via a sulfur atom. These compounds were synthesized and evaluated for their anti-inflammatory and analgesic activities. Further derivatization of these compounds yielded thiazolidinones (6a-6l) and azetidinones (7a-7l) with varying pharmacological profiles.

    Compound Description: These three compounds are part of a series of tri-substituted 1,2,4-triazoles designed as potential reverse transcriptase inhibitors for HIV treatment. Computational docking studies using AutoDock predicted these compounds to have high binding affinities to the reverse transcriptase enzyme, suggesting their potential as anti-AIDs agents.

4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole and 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

    Compound Description: These compounds represent triazole derivatives synthesized and evaluated for their antimicrobial activity. The study involved structural characterization using various spectroscopic techniques and assessment of their activity against Candida species and pathogenic bacteria.

N-(tert-butyl)-2-(2-chloro-4-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)amino)methyl)-6-methoxyphenoxy)acetamide

    Compound Description: While not studied for its biological activity, this compound's breakdown product formed a complex with AKR1C3, an enzyme involved in steroid hormone metabolism. The study focused on characterizing the crystal structure of this complex, providing insights into the binding interactions between the compound and the enzyme.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1) and 4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

    Compound Description: Hit-1 and Hit-4 were identified through pharmacophore-based virtual screening as potential inhibitors of fibroblast growth factor receptor 1 (FGFR-1), a target for cholangiocarcinoma treatment. These compounds were selected based on their structural similarity to infigratinib, an FDA-approved drug for this cancer. Docking studies showed favorable interactions with the FGFR-1 active site, suggesting their potential as leads for drug development.

Properties

Product Name

2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(2-ethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C21H20ClFN4O2S

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C21H20ClFN4O2S/c1-3-11-27-20(15-7-5-6-8-18(15)29-4-2)25-26-21(27)30-13-19(28)24-14-9-10-17(23)16(22)12-14/h3,5-10,12H,1,4,11,13H2,2H3,(H,24,28)

InChI Key

PXIRWKZGOHHEMV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=C(C=C3)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.